molecular formula C6H12N2O B2526369 N-Hydroxycyclopentanecarboximidamide CAS No. 1942923-13-8; 99623-12-8

N-Hydroxycyclopentanecarboximidamide

Cat. No.: B2526369
CAS No.: 1942923-13-8; 99623-12-8
M. Wt: 128.175
InChI Key: FJABAFACLDVRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxycyclopentanecarboximidamide is a cyclopentane-derived compound featuring a carboximidamide group (NH-C(=NH)-) with an N-hydroxy (-NH-OH) substitution. The compound’s molecular formula is inferred as C₆H₁₀N₂O, distinguishing it from other cyclopentanecarboximidamide derivatives (e.g., hydrochlorides) and N-hydroxy-containing compounds like N-Hydroxyoctanamide or N-Hydroxysuccinimide .

Properties

IUPAC Name

N'-hydroxycyclopentanecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(8-9)5-3-1-2-4-5/h5,9H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJABAFACLDVRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912588
Record name N-Hydroxycyclopentanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99623-12-8, 1942923-13-8
Record name N-Hydroxycyclopentanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-hydroxycyclopentanecarboximidamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between N-Hydroxycyclopentanecarboximidamide and related compounds, based on available evidence:

Compound Molecular Formula Key Functional Groups CAS Number Applications/Notes Safety/Regulatory Data
This compound C₆H₁₀N₂O Cyclopentane, carboximidamide, N-hydroxy Not explicitly listed Hypothesized use in medicinal chemistry (e.g., enzyme inhibition due to N-hydroxy group). No direct safety data; inferred precautions similar to N-hydroxy amides .
Cyclopentanecarboximidamide HCl C₆H₁₁N₂Cl Cyclopentane, carboximidamide, HCl salt 81303-69-7 Pharmaceutical intermediate; potential ligand or precursor for metal coordination. Limited safety data; handled with standard lab precautions (gloves, ventilation) .
N-Hydroxyoctanamide C₈H₁₇NO₂ Linear octanamide, N-hydroxy 7377-03-9 General laboratory use; no specific hazards reported. No PBT/vPvB hazards; requires gloves and respiratory protection in poorly ventilated areas .
N-Hydroxysuccinimide C₄H₅NO₃ Succinimide ring, N-hydroxy 6066-82-6 Peptide coupling reagent; widely used in biochemistry. Research use only; handled by trained personnel in controlled environments .
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ Cyclopentane, amino, methyl ester Not explicitly listed Intermediate in organic synthesis; potential precursor for bioactive molecules. Requires eye/skin protection and proper glove removal techniques .

Key Structural and Functional Differences:

Backbone Variability: this compound incorporates a cyclopentane ring, conferring rigidity compared to the linear alkyl chain of N-Hydroxyoctanamide or the succinimide ring of N-Hydroxysuccinimide. The carboximidamide group (-NH-C(=NH)-) distinguishes it from ester (e.g., Methyl 3-aminocyclopentanecarboxylate) or amide (e.g., N-Hydroxyoctanamide) functionalities .

Cyclopentanecarboximidamide derivatives may exhibit basic properties due to the amidine group, while hydrochlorides (e.g., Cyclopentanecarboximidamide HCl) are more stable salts .

Safety and Handling: N-Hydroxy compounds generally require precautions against skin/eye contact and inhalation. For example, N-Hydroxyoctanamide mandates respiratory protection in poorly ventilated areas , while Methyl 3-aminocyclopentanecarboxylate requires barrier creams and rigorous handwashing .

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